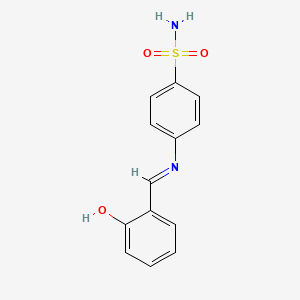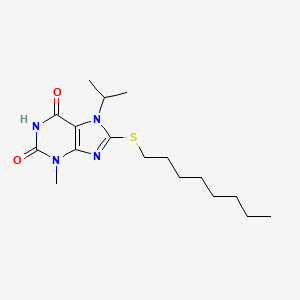![molecular formula C28H25NOPS+ B11995857 {(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions usually require specific catalysts and solvents to ensure the desired isomeric forms (Z and E) are obtained. Industrial production methods may involve scaling up these reactions under controlled environments to maintain purity and yield.
Chemical Reactions Analysis
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied during the reactions.
Scientific Research Applications
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE can be compared with other similar compounds, such as:
N’-[(E,Z)-2-CYANO-1-(METHYLSULFANYL)-2-(TRIPHENYLPHOSPHONIO)ETHENYL]-N,N-DIMETHYLIMIDOFORMAMIDE IODIDE: This compound shares similar structural features but has different functional groups and applications.
Stilbene Derivatives: These compounds undergo similar isomerization reactions and have applications in molecular switching and materials science. The uniqueness of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE lies in its specific combination of functional groups and its versatile applications in various fields.
Properties
Molecular Formula |
C28H25NOPS+ |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(E)-1-benzamido-2-methylsulfanylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C28H24NOPS/c1-32-22-27(29-28(30)23-14-6-2-7-15-23)31(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3/p+1/b27-22+ |
InChI Key |
YIWJRKOZCJNGKP-HPNDGRJYSA-O |
Isomeric SMILES |
CS/C=C(\NC(=O)C1=CC=CC=C1)/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CSC=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)




![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)
![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)
